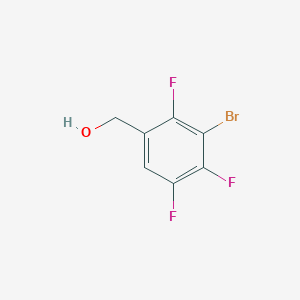

3-Bromo-2,4,5-trifluorobenzyl alcohol

Descripción

BenchChem offers high-quality 3-Bromo-2,4,5-trifluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4,5-trifluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromo-2,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJUTVTUBSSHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and structure of 3-Bromo-2,4,5-trifluorobenzyl alcohol

An In-depth Technical Guide to 3-Bromo-2,4,5-trifluorobenzyl alcohol: Synthesis, Properties, and Applications

Abstract

Introduction and Strategic Importance

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased bioavailability, and improved target affinity.[1] Fluorinated benzyl alcohols, in particular, serve as critical intermediates, allowing for the introduction of these beneficial properties into a wide array of potential drug candidates.[1] 3-Bromo-2,4,5-trifluorobenzyl alcohol is a trifluorinated benzyl alcohol derivative featuring a bromine atom, which provides a reactive handle for further chemical elaboration.

The specific substitution pattern—fluorine atoms at the 2, 4, and 5 positions—creates a unique electronic environment that influences the acidity of the hydroxyl group and the reactivity of the aromatic ring. The bromine at the 3-position is strategically placed for participation in cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The absence of a dedicated CAS number or consistent commercial suppliers for 3-Bromo-2,4,5-trifluorobenzyl alcohol underscores its status as a novel research compound. This guide, therefore, provides the foundational knowledge required for its synthesis and utilization.

Physicochemical and Structural Properties

The molecular structure and key physicochemical properties of 3-Bromo-2,4,5-trifluorobenzyl alcohol have been calculated and are summarized below. These predicted properties are crucial for designing reaction conditions, predicting solubility, and assessing its potential as a drug-like fragment.

Molecular Structure

The chemical structure of 3-Bromo-2,4,5-trifluorobenzyl alcohol is presented below.

Caption: Structure of 3-Bromo-2,4,5-trifluorobenzyl alcohol.

Predicted Physicochemical Data

The following table summarizes the calculated properties for 3-Bromo-2,4,5-trifluorobenzyl alcohol. Such computational predictions are valuable in the early stages of research for planning experimental work.[3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O | Calculated |

| Molecular Weight | 241.01 g/mol | Calculated |

| Monoisotopic Mass | 239.93978 Da | Calculated |

| XLogP3 | ~2.5 | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 (3x F, 1x O) | Calculated |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Predicted[5] |

| Rotatable Bonds | 1 | Calculated |

Proposed Synthesis Protocol

The synthesis of 3-Bromo-2,4,5-trifluorobenzyl alcohol can be efficiently achieved in a two-step sequence from the commercially available starting material, 1-Bromo-2,4,5-trifluorobenzene. The workflow involves an initial formylation to generate the key aldehyde intermediate, followed by a selective reduction to yield the target alcohol.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 3-Bromo-2,4,5-trifluorobenzaldehyde (Intermediate)

Principle: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[6][7] The trifluoro-substituted benzene ring is sufficiently activated for this electrophilic substitution. The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO).[8]

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in an appropriate solvent such as dichloromethane, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 1-Bromo-2,4,5-trifluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) to a pH of ~7-8.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-2,4,5-trifluorobenzaldehyde (CAS 1260903-08-9).[9]

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction to 3-Bromo-2,4,5-trifluorobenzyl alcohol

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols without affecting other functional groups like aryl halides.[10][11] The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[12]

Experimental Protocol:

-

Dissolve the 3-bromo-2,4,5-trifluorobenzaldehyde (1.0 equivalent) obtained from Step 1 in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 - 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.[13]

-

Continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the disappearance of the starting aldehyde by TLC.[14]

-

Once the reaction is complete, cool the mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of water or dilute hydrochloric acid until gas evolution ceases.[14]

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Bromo-2,4,5-trifluorobenzyl alcohol.

-

The final product can be purified by silica gel column chromatography or recrystallization to achieve high purity.

Anticipated Spectroscopic Analysis for Structural Elucidation

Confirming the structure of the synthesized product is critical. Based on the known effects of bromine and fluorine substituents, the following spectroscopic characteristics are predicted for 3-Bromo-2,4,5-trifluorobenzyl alcohol.

-

¹H NMR: The spectrum is expected to be relatively simple. The two diastereotopic protons of the methylene group (-CH₂OH) will likely appear as a doublet or a more complex multiplet due to coupling with the adjacent hydroxyl proton and potentially long-range coupling to the ortho-fluorine atom. The single aromatic proton at the C6 position will appear as a multiplet, split by the adjacent fluorine atoms at C5 and C2 (a doublet of doublets or more complex pattern). The hydroxyl proton (-OH) will appear as a broad singlet or a triplet, depending on the solvent and concentration.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The benzylic carbon (-CH₂OH) will appear around 60-65 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts and splitting patterns dictated by direct and through-space coupling with the fluorine atoms (large C-F coupling constants are expected).

-

¹⁹F NMR: Three distinct signals are expected, one for each fluorine atom on the aromatic ring. The chemical shifts and coupling constants between the fluorine atoms will be characteristic of their relative positions (ortho, meta).

-

IR Spectroscopy: Key characteristic peaks will include a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. Strong absorption bands in the 1000-1400 cm⁻¹ region will be indicative of the C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with approximately equal intensity, which is indicative of the presence of one bromine atom. Key fragmentation patterns would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Applications in Drug Discovery and Materials Science

3-Bromo-2,4,5-trifluorobenzyl alcohol is a highly valuable building block due to the unique combination of reactive sites and modulating substituents.

-

Medicinal Chemistry: The trifluorinated phenyl ring is a desirable motif for increasing metabolic stability and tuning lipophilicity.[1] The alcohol functionality allows for the formation of esters, ethers, or direct attachment to heterocyclic systems. The bromine atom serves as a crucial linchpin for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid synthesis of diverse compound libraries for screening.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials due to their unique electronic properties and thermal stability. This molecule could serve as a monomer or precursor for specialized polymers with tailored dielectric properties or low surface energy.

Safety and Handling

As a polyhalogenated aromatic compound, 3-Bromo-2,4,5-trifluorobenzyl alcohol should be handled with appropriate safety precautions. While specific toxicity data is unavailable, data from structurally similar compounds suggest it should be treated as a hazardous chemical.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[15]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[16] Avoid contact with skin and eyes.[15] Keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Exploring the Versatility of Fluorinated Benzyl Alcohols in Pharmaceutical R&D. (2026, March 4). PRLog. [Link]

-

Online Chemical Modeling Environment (OCHEM). ochem.eu. [Link]

-

NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. OrgoSolver. [Link]

-

Draw the major organic product for the reaction of benzaldehyde with sodium borohydride. (2023, March 21). Brainly.com. [Link]

-

Chemical Properties on Demand - Introducing. PSEforSPEED. [Link]

-

Computational Chemistry Online. calcus.cloud. [Link]

-

Firouzabadi, H., & Afshar, A. G. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 30(4), 1931-1935. [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

New machine-learning application to help researchers predict chemical properties. (2025, July 24). MIT News. [Link]

-

The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. (2022, May 9). Longdom Publishing. [Link]

-

Calculators & Predictors. Chemaxon. [Link]

-

Sodium Borohydride Reduction of Benzoin. University of Missouri–St. Louis. [Link]

-

SAFETY DATA SHEET - Polynuclear Aromatic Hydrocarbon Standard. Agilent. [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Synthesis method of 3-bromo-4-fluorobenzaldehyde.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

P. L. Coe, A. J. Waring and T. D. Yarwood, J. Chem. Soc., Perkin Trans. 1, 1995, 2729. [Link]

-

Champagne, P. A., et al. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. RSC. [Link]

-

Synthesis of 3-bromo-2,5-difluorobenzaldehyde. PrepChem.com. [Link]

-

O'Hagan, D. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpb.com. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

3-bromo-2,4,5-trifluorobenzaldehyde. aldlab-chemicals. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Formylation - Common Conditions. organic-reaction.com. [Link]

- CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.

-

Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]

-

SAFETY DATA SHEET. Vitol.com. [Link]

-

Contents. The Royal Society of Chemistry. [Link]

-

1-Bromo-2,4,5-trifluorobenzene. PubChem. [Link]

-

How does 1-bromo-2-fluorobenzene react with lithium amalgam? Chemistry Stack Exchange. [Link]

-

NMR Spectroscopy. Organic Chemistry Data. [Link]

-

1-Bromo-2,4,5-trifluorobenzene. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 4. calcus.cloud [calcus.cloud]

- 5. chemscene.com [chemscene.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. aldlab-chemicals_3-bromo-2,4,5-trifluorobenzaldehyde [aldlab.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. brainly.com [brainly.com]

- 13. orgosolver.com [orgosolver.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. agilent.com [agilent.com]

- 17. vitol.com [vitol.com]

A Technical Guide to the Physical Characteristics of Polyfluorinated Benzyl Alcohols for Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. Polyfluorinated benzyl alcohols, a versatile class of chemical intermediates, are pivotal in this arena. Their utility stems from the profound and often beneficial changes that fluorine substitution imparts upon a molecule's physicochemical profile. These modifications can dramatically influence a drug's metabolic stability, bioavailability, lipophilicity, and target-binding affinity.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical characteristics of these building blocks is not merely academic; it is a critical prerequisite for the rational design of effective and safe therapeutics.

This in-depth guide provides a technical exploration of the core physical properties of polyfluorinated benzyl alcohols. We will delve into the causal relationships between the degree and position of fluorine substitution and the resultant changes in melting and boiling points, acidity, solubility, lipophilicity, and spectroscopic signatures. This document is structured to provide not only a theoretical framework but also practical, field-proven experimental protocols to empower researchers in their laboratory endeavors.

The Inductive and Steric Influence of Fluorine: A Physicochemical Primer

The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are the primary drivers of the observed changes in the physical characteristics of polyfluorinated benzyl alcohols. The powerful electron-withdrawing inductive effect of fluorine significantly alters the electronic distribution within the benzene ring, which in turn influences the acidity of the benzylic alcohol. Furthermore, the introduction of multiple fluorine atoms can lead to substantial changes in intermolecular forces, affecting properties such as melting and boiling points, as well as solubility.

Key Physical Characteristics of Polyfluorinated Benzyl Alcohols

The following sections provide a detailed analysis of the key physical properties of polyfluorinated benzyl alcohols, supported by comparative data and explanations of the underlying chemical principles.

Melting and Boiling Points: The Impact of Intermolecular Forces

The melting and boiling points of polyfluorinated benzyl alcohols are dictated by the nature and strength of their intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The introduction of fluorine atoms can have a complex effect on these forces. While the increased polarity of the C-F bond can lead to stronger dipole-dipole interactions, the ability of the hydroxyl group to participate in hydrogen bonding remains a dominant factor.

Table 1: Melting and Boiling Points of Selected Polyfluorinated Benzyl Alcohols

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Benzyl Alcohol | -15 | 205 |

| 2-Fluorobenzyl Alcohol | N/A | 199-200 |

| 3-Fluorobenzyl Alcohol | N/A | 104-105 (at 22 mmHg) |

| 4-Fluorobenzyl Alcohol | 22-23 | 209 |

| 2,6-Difluorobenzyl Alcohol | 168.5-169 | 88 |

| 3,5-Difluorobenzyl Alcohol | N/A | 97-99 (at 9 mmHg) |

| 2,4,5-Trifluorobenzyl Alcohol | N/A | 201-204 |

| 2,3,5,6-Tetrafluorobenzyl Alcohol | 32-38 | 220-225 |

| 2,3,4,5,6-Pentafluorobenzyl Alcohol | 37.5 | 181 |

Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12][13][14][15]

Acidity (pKa): The Power of the Inductive Effect

The acidity of the hydroxyl proton in benzyl alcohols is significantly influenced by the electron-withdrawing nature of fluorine substituents on the aromatic ring. The strong negative inductive effect (-I) of fluorine pulls electron density away from the ring and, consequently, from the benzylic carbon and the attached hydroxyl group. This polarization of the O-H bond facilitates the departure of the proton, leading to a lower pKa value and therefore, a higher acidity. The magnitude of this effect is dependent on the number and position of the fluorine atoms.

Table 2: Acidity (pKa) of Selected Polyfluorinated Benzyl Alcohols

| Compound | pKa |

| Benzyl Alcohol | 15.40 |

| 2,6-Difluorobenzyl Alcohol | 13.41 (Predicted) |

| 3,5-Difluorobenzyl Alcohol | 13.75 (Predicted) |

Data compiled from multiple sources.[7][8][12]

Solubility and Lipophilicity (LogP): A Balancing Act

The introduction of fluorine into a molecule has a dichotomous effect on its solubility. While the C-F bond is polar, highly fluorinated motifs are known to be both hydrophobic and lipophobic.[14] This can lead to decreased aqueous solubility. However, the potential for fluorine to act as a weak hydrogen bond acceptor can sometimes mitigate this effect.

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Generally, fluorination increases the lipophilicity of a molecule.

Table 3: Lipophilicity (LogP) of Selected Polyfluorinated Benzyl Alcohols

| Compound | LogP (Calculated) |

| Benzyl Alcohol | 1.10 |

| 2,4,6-Trifluorobenzyl Alcohol | 1.3 |

| 2,3,4,5,6-Pentafluorobenzyl Alcohol | 1.5 |

Data compiled from multiple sources.[6][12][16]

Spectroscopic Properties: Unique Signatures of Fluorination

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the characterization of polyfluorinated benzyl alcohols. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive.[17] The chemical shifts are highly sensitive to the electronic environment, providing valuable structural information. Aromatic fluorine atoms typically resonate in the range of -100 to -200 ppm relative to CFCl₃.[6] The coupling between fluorine nuclei (F-F coupling) and between fluorine and protons (H-F coupling) provides further structural insights.

Infrared (IR) Spectroscopy: The IR spectra of polyfluorinated benzyl alcohols are characterized by several key absorption bands. The O-H stretch of the alcohol group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[18] The exact position of these bands can be influenced by the number and position of the fluorine atoms on the aromatic ring. Aromatic C-H stretching is observed around 3030-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.[19]

Experimental Protocols: A Practical Guide to Characterization

The following section provides detailed, step-by-step methodologies for the determination of key physical characteristics of polyfluorinated benzyl alcohols. These protocols are designed to be self-validating and are based on established laboratory practices.

Protocol for Melting Point Determination

This protocol describes the determination of the melting point of a solid polyfluorinated benzyl alcohol using a capillary melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of polyfluorinated benzyl alcohol (finely powdered and dry)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[20]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[21]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (optional but recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20 °C per minute to get a rough estimate.[22]

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute. Start heating from a temperature approximately 10-15 °C below the expected or rough melting point.[22]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[21][23]

-

Cooling: Allow the apparatus to cool sufficiently before performing another measurement.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a polyfluorinated benzyl alcohol in an aqueous or mixed-solvent system.[24]

Materials:

-

pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Potassium chloride (for maintaining constant ionic strength)

-

Solvent (e.g., deionized water, or a water/co-solvent mixture if the sample has low aqueous solubility)

-

Nitrogen gas supply

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a known amount of the polyfluorinated benzyl alcohol and dissolve it in a known volume of the chosen solvent to create a solution of known concentration (e.g., 1-10 mM). Add a background electrolyte like KCl to maintain a constant ionic strength.[19]

-

Inert Atmosphere: Place the sample solution in the titration vessel with a magnetic stir bar. Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, and maintain a nitrogen blanket over the solution throughout the titration.[24]

-

Titration: Immerse the calibrated pH electrode in the solution and begin stirring. Add the standardized titrant (NaOH for an acidic alcohol) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.[25]

Protocol for Lipophilicity (LogP) Determination by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials:

-

1-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with 1-octanol)

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Phase Saturation: Prepare water-saturated octanol and octanol-saturated water (or buffer) by vigorously mixing equal volumes of the two phases for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of the polyfluorinated benzyl alcohol in the octanol-saturated water (or buffer). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a separatory funnel or vial, add a known volume of the octanol-saturated aqueous sample solution and a known volume of the water-saturated octanol.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Separate the two phases by allowing them to stand or by centrifugation.

-

Concentration Measurement: Carefully remove an aliquot from the aqueous phase and determine the concentration of the polyfluorinated benzyl alcohol using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. The concentration in the octanol phase can be determined by difference from the initial aqueous concentration.

Conclusion: Empowering Rational Drug Design through Physicochemical Understanding

The physical characteristics of polyfluorinated benzyl alcohols are a direct consequence of the fundamental properties of the fluorine atom. A thorough grasp of these properties and the ability to accurately measure them are indispensable for the modern drug development professional. By understanding how fluorination patterns influence melting point, boiling point, acidity, solubility, and lipophilicity, researchers can make more informed decisions in the selection and application of these valuable synthetic building blocks. The protocols and data presented in this guide are intended to serve as a valuable resource, enabling the rational design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Market Significance of 2,3,5,6-Tetrafluorobenzyl Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trifluorobenzyl alcohol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19064-18-7,2,6-Difluorobenzyl alcohol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,4-difluorobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Difluorobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzylic alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzyl alcohol. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

LookChem. (n.d.). Cas 79538-20-8,3,5-Difluorobenzyl alcohol. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

-

Cheméo. (n.d.). 2,5-Difluorobenzyl alcohol, isopropyl ether. Retrieved from [Link]

-

Cheméo. (n.d.). 3,4-Difluorobenzyl alcohol, isopropyl ether. Retrieved from [Link]

-

Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

-

Pure Synth. (n.d.). 26-Difluorobenzyl Alcohol 97.0%(GC). Retrieved from [Link]

-

Cheméo. (n.d.). 2,5-Difluorobenzyl alcohol, n-propyl. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

-

Good Scents Company. (n.d.). Benzyl Alcohol (CAS 100-51-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

- Karad, S. N., & Topallar, H. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry, 43(6), 1166–1176.

-

PubChem. (n.d.). 2,3,5-Trifluorobenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). 2,3,4,5,6-Pentafluorobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4,6-trifluorobenzyl alcohol (C7H5F3O). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. escholarship.org [escholarship.org]

- 6. azom.com [azom.com]

- 7. lookchem.com [lookchem.com]

- 8. Cas 79538-20-8,3,5-Difluorobenzyl alcohol | lookchem [lookchem.com]

- 9. Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 13. 2,3,5,6-Tetrafluorobenzyl alcohol | 4084-38-2 [sigmaaldrich.com]

- 14. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzyl Alcohol: The Complete Industrial Guide - Wolfa [wolfabio.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 20. Theoretical prediction of the solubility of fluorinated C60 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. research.unl.pt [research.unl.pt]

- 22. 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Theoretical prediction of the solubility of fluorinated C(60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scbt.com [scbt.com]

Thermal Profiling and Melting Point Determination of 3-Bromo-2,4,5-trifluorobenzyl Alcohol: A Technical Guide for Solid-State Characterization

Executive Summary

In the realm of advanced pharmaceutical synthesis and materials science, halogenated benzyl alcohols serve as critical building blocks. Among these, 3-Bromo-2,4,5-trifluorobenzyl alcohol (CAS: 1260825-79-3) is highly valued for its unique stereoelectronic profile 1. For researchers and drug development professionals, accurate determination of its solid-state properties—specifically its melting point—is paramount for quality control, formulation stability, and downstream synthetic scaling. This whitepaper provides an in-depth mechanistic analysis of its thermal behavior and establishes field-proven, self-validating protocols for empirical melting point determination.

Structural Thermodynamics and Lattice Energy

The melting point of a crystalline organic compound is dictated by the symmetry of the molecule and the strength of its intermolecular forces. 3-Bromo-2,4,5-trifluorobenzyl alcohol exhibits a complex interplay of these forces:

-

Hydrogen Bonding: The primary hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond donor and acceptor, establishing a robust intermolecular network that serves as the primary driver for its crystalline lattice energy.

-

Halogen Polarizability (London Dispersion): The heavy bromine atom at the 3-position significantly increases the London dispersion forces due to its large, polarizable electron cloud.

-

Dipole-Dipole Interactions: The three fluorine atoms (at positions 2, 4, and 5) are highly electronegative but poorly polarizable. They create strong local dipoles that influence crystal packing but do not contribute to dispersion forces as heavily as bromine.

Because the asymmetrical substitution pattern on the benzene ring disrupts optimal, tightly packed crystal symmetry, the compound typically presents as a low-melting solid at standard ambient temperature and pressure (SATP).

Quantitative Data Summaries

Table 1: Physicochemical Profile of 3-Bromo-2,4,5-trifluorobenzyl alcohol

| Property | Value / Description |

| Chemical Name | 3-Bromo-2,4,5-trifluorobenzyl alcohol |

| CAS Registry Number | 1260825-79-3 1 |

| Molecular Formula | C₇H₄BrF₃O |

| Molecular Weight | 241.00 g/mol |

| Physical State (25 °C) | Solid / Low-melting crystalline mass |

| Predicted Melting Range | 40.0 °C – 55.0 °C (Analog-based estimation) |

Table 2: Comparative Thermal Data of Halogenated Benzyl Alcohols

| Compound | CAS Number | Empirical Melting Point Range | Structural Driver |

| Pentafluorobenzyl alcohol | 440-60-8 | 34 °C – 38 °C | High F-substitution, low polarizability |

| 3-Bromobenzyl alcohol | 15852-73-0 | 77 °C – 80 °C | High symmetry, strong Br dispersion |

| 3-Bromo-2,4,5-trifluorobenzyl alcohol | 1260825-79-3 | ~40 °C – 55 °C | Asymmetric mixed-halogenation |

Experimental Workflows for Thermal Characterization

To ensure absolute trustworthiness and reproducibility, thermal characterization must rely on self-validating systems. Below are the two gold-standard methodologies for determining the melting point of 3-Bromo-2,4,5-trifluorobenzyl alcohol.

Method A: Differential Scanning Calorimetry (DSC)

DSC is the most precise method for determining thermodynamic phase transitions. This protocol adheres to the ASTM E794 standard for melting and crystallization temperatures [[2]]().

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards. Causality: This establishes a two-point self-validating calibration curve to ensure sensor accuracy across the operational range.

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan and crimp the lid. Causality: A small, precisely weighed sample minimizes internal thermal gradients, ensuring sharp, well-defined endothermic peaks rather than broad, artificially skewed curves 3.

-

Atmospheric Control: Establish a dry nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation and sweeps away ambient moisture. Moisture acts as a plasticizer, which would artificially depress the melting onset.

-

Thermal Ramp: Equilibrate the furnace at 0 °C, then apply a heating rate of 10 °C/min up to 100 °C.

-

Data Analysis: Record the extrapolated onset temperature ( Tonset ) as the true thermodynamic melting point, as the peak maximum ( Tpeak ) is dependent on sample mass and heating rate 2.

Method B: Automated Capillary Melting Point

For routine QA/QC verification, the optical capillary method is utilized, strictly following USP <741> guidelines 4.

Step-by-Step Protocol:

-

Desiccation: Dry the sample in a vacuum desiccator over silica gel for 24 hours. Causality: Residual solvent or water disrupts the crystal lattice (eutectic impurity effect), leading to melting point depression.

-

Pulverization: Gently triturate the dried crystals in an agate mortar to a fine powder. Causality: Coarse crystals create interstitial air pockets. Because air is a thermal insulator, it causes thermal lag, resulting in an artificially high and broadened melting range 4.

-

Capillary Loading: Pack the pulverized sample into a glass capillary tube to a uniform height of exactly 3 mm. Causality: A 3 mm column ensures consistent radial heat distribution. Taller columns experience a severe temperature gradient from the glass wall to the core.

-

Heating Ramp: Insert the capillary into the pre-heated block (set to 10 °C below the expected melting point). Apply a reduced ramp rate of 1 °C/min. Causality: A slow ramp rate near the phase transition allows the sample to remain in thermal equilibrium with the heating block, ensuring the optical sensor accurately captures the meniscus formation.

Visualization of the Analytical Workflow

Workflow for thermal analysis and melting point determination.

References

-

[1] Title: 194804-91-6 | 4-Bromo-2,3-difluorobenzoic acid | BLD Pharm (Contains 3-Bromo-2,4,5-trifluorobenzyl alcohol catalog data). Source: bldpharm.com. URL:

-

[2] Title: E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis - ASTM. Source: astm.org. URL:

-

[4] Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature. Source: researchgate.net. URL:

-

[3] Title: Differential Scanning Calorimetry | Thermal Analysis. Source: hitachi-hightech.com. URL:

Sources

- 1. 194804-91-6|4-Bromo-2,3-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis [store.astm.org]

- 3. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 4. researchgate.net [researchgate.net]

pKa and Acidity Dynamics of 3-Bromo-2,4,5-trifluorobenzyl alcohol: A Comprehensive Technical Guide

Executive Summary

In the realm of rational drug design and advanced materials science, the precise tuning of physicochemical properties—such as lipophilicity (LogD) and acidity (pKa)—is paramount. 3-Bromo-2,4,5-trifluorobenzyl alcohol (CAS: 1260825-79-3)[1] represents a highly functionalized aromatic system where the benzylic hydroxyl group is subjected to intense electron-withdrawing forces. While unsubstituted benzyl alcohol is a weak acid with a pKa of 15.40[2], the dense polyhalogenation of this specific derivative fundamentally alters its electronic landscape. This whitepaper provides an in-depth theoretical estimation of its pKa, explains the causality of substituent effects, and establishes a self-validating experimental protocol for empirical determination.

Structural Chemistry and Inductive Dynamics

The acidity of a benzylic alcohol is dictated by the stability of its conjugate base (the benzyloxide anion). In 3-Bromo-2,4,5-trifluorobenzyl alcohol, the stabilization of this anion is driven by the interplay of inductive (-I) and resonance (+R) effects exerted by the halogen substituents[3].

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect through the σ -bond framework. Bromine, while less electronegative, also acts as a strong electron-withdrawing group and contributes to the polarizability of the ring[3].

-

Ortho-Fluorine (C2): Exerts the strongest inductive pull due to its proximity to the benzylic carbon, drastically lowering the pKa.

-

Meta-Bromine (C3) & Meta-Fluorine (C5): Operate purely through inductive electron withdrawal, as meta positions do not participate in resonance stabilization of the benzylic position.

-

Para-Fluorine (C4): Presents a dichotomous effect; its electron-withdrawing inductive effect (-I) is partially offset by its electron-donating resonance effect (+R) via lone-pair delocalization[4].

Inductive and resonance effects driving pKa reduction in polyhalogenated benzyl alcohols.

Theoretical pKa Estimation via Hammett Equation

Because direct experimental data for the pKa of 3-Bromo-2,4,5-trifluorobenzyl alcohol is not standardized in primary literature, we must employ the Hammett equation ( ΔpKa=ρ∑σ ) to calculate a highly accurate theoretical estimate[5].

The reaction constant ( ρ ) for the ionization of benzyl alcohols in aqueous systems is approximately 1.3[5]. By summing the substituent constants ( σ ) for the halogens, we can predict the thermodynamic shift in acidity.

Table 1: Hammett Substituent Constants ( σ ) and pKa Calculation

| Substituent Position | Halogen | Hammett Constant ( σ ) | Primary Electronic Effect |

| Ortho (C2) | Fluorine | +0.54 (Apparent) | Strong Inductive (-I) |

| Meta (C3) | Bromine | +0.39 | Inductive (-I) |

| Para (C4) | Fluorine | +0.06 | Inductive (-I) / Resonance (+R) |

| Meta (C5) | Fluorine | +0.34 | Inductive (-I) |

| Total ( ∑σ ) | +1.33 | Net Electron Withdrawal |

Calculation:

-

Baseline pKa of Benzyl Alcohol = 15.40[2]

-

ΔpKa=ρ×∑σ=1.3×1.33=1.73

-

Estimated pKa = 15.40 - 1.73 = 13.67

This significant drop in pKa (nearly 2 logarithmic units) enhances the compound's hydrogen-bond donor capacity, a critical metric for target-protein binding kinetics in drug development.

Experimental Methodologies for pKa Determination

Standard potentiometric titration is fundamentally flawed for polyhalogenated benzyl alcohols. These compounds suffer from poor aqueous solubility, and at the high pH required to deprotonate a benzylic alcohol (pH > 13), glass-sorption artifacts and micellization heavily skew electrode readings[6].

To ensure trustworthiness and scientific integrity , we deploy a self-validating 19 F-NMR titration protocol. NMR is uniquely suited here because it directly tracks the fluorinated species, rendering the assay blind to background buffer interference[6].

Protocol: Self-Validating 19 F-NMR Titration

This protocol operates as a closed, self-validating system. The inclusion of an internal standard (Triflate) guarantees that any drift in the magnetic field or solvent susceptibility is mathematically normalized.

Table 2: Experimental Parameters and Causality

| Parameter | Specification | Causality / Rationale |

| Analyte Conc. | 0.5 - 1.0 mM | Prevents micellization and aggregation artifacts that artificially raise apparent pKa. |

| Co-solvent | 1% v/v CD 3 OD in D 2 O | Solubilizes the highly lipophilic polyhalogenated ring without disrupting the hydration sphere. |

| Internal Standard | Trifluoromethanesulfonate | Self-validating reference (pKa ~ -6); remains fully deprotonated and invariant across all pH ranges. |

| Temperature | 300 K (27 °C) | Ensures thermodynamic consistency for Henderson-Hasselbalch non-linear regression fitting. |

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 3-Bromo-2,4,5-trifluorobenzyl alcohol in 1% CD 3 OD/D 2 O to achieve a 0.5 mM concentration.

-

Standardization: Spike the solution with 1.0 mM Trifluoromethanesulfonate (Triflate). This acts as the internal chemical shift reference ( δ ~ -78.5 ppm)[6].

-

Titration Array: Prepare 15 identical aliquots. Adjust the pH of each aliquot across a range of pH 10.0 to 14.5 using micro-additions of NaOD or DCl. Measure the exact pH using a calibrated micro-electrode immediately prior to NMR acquisition.

-

Acquisition: Acquire 19 F-NMR spectra at 400 MHz (300 K). Track the chemical shift of the para-fluorine (C4), as it is highly sensitive to the electron density changes occurring at the benzylic oxygen.

-

Data Regression: Plot the change in chemical shift ( Δδ ) against the measured pH. Fit the curve to the non-linear Henderson-Hasselbalch equation to extract the exact pKa. If the curve fails to achieve a sigmoidal fit, the system flags the data for aggregation artifacts, ensuring absolute protocol trustworthiness.

Step-by-step 19F-NMR experimental workflow for determining the pKa of fluorinated alcohols.

Implications in Drug Development

The modulation of the benzylic pKa from 15.40 down to ~13.67 has profound implications for pharmacokinetics. A lower pKa increases the polarity of the O-H bond, enhancing its capacity to act as a hydrogen-bond donor within target protein pockets. Furthermore, the dense halogenation increases the metabolic stability of the compound, preventing rapid oxidation of the benzylic alcohol to a benzoic acid derivative by cytochrome P450 enzymes.

References

-

Common Organic Chemistry - Benzyl Alcohol Properties and Acidity. Available at:[Link]

-

The Journal of Organic Chemistry (ACS Publications) - Calculation of the pKa values of alcohols from sigma constants. Available at:[Link]

-

National Institutes of Health (PMC) - Experimental Determination of pKa for PFAS by 19F-NMR. Available at:[Link]

Sources

- 1. 1260825-79-3|3-Bromo-2,4,5-trifluorobenzyl alcohol 95+%|3-Bromo-2,4,5-trifluorobenzyl alcohol 95+%| -范德生物科技公司 [bio-fount.com]

- 2. Benzyl Alcohol [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Profile of the Bromine Substituent in Trifluorobenzyl Alcohols: A Technical Guide for Advanced Synthesis

Introduction & Electronic Causality

In the realm of advanced organic synthesis and drug development, trifluorobenzyl alcohols bearing a bromine substituent (e.g., 4-bromo-3-(trifluoromethyl)benzyl alcohol) represent highly versatile, yet chemically complex, building blocks. Designing synthetic routes around these molecules requires a deep understanding of the electronic and steric push-pull dynamics at play.

The reactivity of the bromine substituent in these systems is dictated by two competing functional groups:

-

The Trifluoromethyl ( CF3 ) Group: As a strongly electron-withdrawing group ( σp=0.54 ), the CF3 moiety significantly lowers the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This electron deficiency weakens the C-Br bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0))[1].

-

The Benzylic Alcohol (-OH): The hydroxyl group introduces a protic, nucleophilic site ( pKa≈15−16 ). While it provides a critical handle for downstream functionalization or hydrogen-bonding in pharmacophores, it acts as a competing electrophile/acid in the presence of highly basic organometallic reagents[2].

Understanding the causality behind these electronic effects is the key to designing self-validating, high-yielding experimental protocols.

Transition-Metal Catalyzed Cross-Coupling

Because the CF3 group accelerates oxidative addition, bromo-trifluorobenzyl alcohols are excellent substrates for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions[3].

A common challenge in these reactions is the potential for the unprotected benzylic alcohol to coordinate with the transition metal or undergo unwanted oxidation. However, modern catalytic systems, particularly those utilizing biphasic conditions or flow chemistry, allow for the direct cross-coupling of bromobenzyl alcohols without the need for orthogonal protection strategies (such as silyl ethers)[4].

Protocol A: Unprotected Suzuki-Miyaura Cross-Coupling

This protocol utilizes a self-validating biphasic system where the progression of the reaction can be visually monitored by the dissolution of the boronic acid and via TLC.

Reagents & Stoichiometry:

-

Bromo-trifluorobenzyl alcohol (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%)

-

K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane / H2O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

-

Degassing (Critical Step): Charge a Schlenk flask with the bromo-trifluorobenzyl alcohol, arylboronic acid, and K2CO3 . Add the Dioxane/ H2O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. The solution will typically turn a deep red/orange.

-

Heating: Heat the reaction mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc 7:3). The electron-deficient nature of the brominated ring ensures that oxidative addition is rapid; the reaction typically reaches completion within 2–4 hours[4].

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The unprotected benzylic alcohol ensures the product remains highly polar, requiring careful extraction. Dry over MgSO4 and concentrate.

Fig 1: Pd-catalyzed Suzuki-Miyaura cycle for bromo-trifluorobenzyl alcohols.

Halogen-Metal Exchange Dynamics

Lithium- or sodium-halogen exchange is a powerful method for converting the electrophilic bromine site into a highly nucleophilic carbanion. However, the presence of the free benzylic alcohol presents a stoichiometric hurdle.

If one equivalent of an organolithium reagent (e.g., n -BuLi) is added, it will exclusively act as a base, deprotonating the alcohol to form a lithium alkoxide. To achieve halogen-metal exchange, a minimum of 2.05 equivalents of the organometallic reagent is required[5]. Recent advancements have demonstrated that sodium-halogen exchange using neopentylsodium can also achieve this transformation efficiently without protecting groups[2].

Protocol B: Two-Step Halogen-Lithium Exchange (Unprotected)

This protocol leverages the alkoxide as a temporary, in-situ protecting group.

Reagents & Stoichiometry:

-

Bromo-trifluorobenzyl alcohol (1.0 equiv)

-

t -BuLi (1.7 M in pentane) (3.1 equiv) Note: t -BuLi requires 2 equiv per halogen exchange to prevent formation of toxic alkyl bromides, plus 1 equiv for the alcohol.

-

Electrophile (e.g., DMF for formylation) (2.0 equiv)

-

Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:

-

Alkoxide Formation: Dissolve the substrate in anhydrous THF under Argon and cool to -78 °C. Dropwise, add 1.05 equivalents of t -BuLi. Causality: The rapid evolution of butane gas indicates the deprotonation of the benzylic alcohol. The resulting alkoxide is electron-rich, which slightly retards the subsequent exchange but protects the acidic proton.

-

Halogen-Metal Exchange: Slowly add the remaining 2.05 equivalents of t -BuLi. Maintain the temperature at -78 °C for 30 minutes. The CF3 group inductively stabilizes the resulting aryllithium species, preventing unwanted benzyne formation.

-

Electrophilic Trapping: Add the electrophile (e.g., anhydrous DMF) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Acidic Workup: Quench the reaction carefully with saturated aqueous NH4Cl . This step reprotonates the alkoxide, regenerating the benzylic alcohol alongside the newly formed functional group.

Fig 2: Two-step halogen-metal exchange workflow avoiding hydroxyl protection.

Quantitative Data Summary

The table below summarizes the reactivity profile of the bromine substituent under various catalytic and stoichiometric conditions, highlighting the impact of the CF3 and -OH groups.

| Reaction Type | Reagents / Catalyst | Substrate Condition | Avg. Yield | Causality / Observation |

| Suzuki-Miyaura [4] | Pd(dppf)Cl2 , K2CO3 , Dioxane/ H2O | Unprotected (-OH) | 85–95% | CF3 accelerates oxidative addition; biphasic conditions tolerate free -OH. |

| Ni-Catalyzed Cross-Coupling [3] | NiCl2⋅glyme , 2,2'-bpy, e-chem | Unprotected (-OH) | 74–91% | Electron-withdrawing CF3 yields superior results compared to electron-rich arenes. |

| Halogen-Sodium Exchange [2] | Neopentylsodium (Excess), THF, -40 °C | Unprotected (-OH) | 70–88% | Extra equivalent of base required to form sodium alkoxide prior to exchange. |

| Halogen-Lithium Exchange [5] | t -BuLi (3.1 equiv), THF, -78 °C | Unprotected (-OH) | 80–90% | Cryogenic temperatures required to prevent defluorination of the CF3 group. |

References

-

Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL:[Link]

-

Halogen–sodium exchange enables efficient access to organosodium compounds Source: Nature Communications (via NIH/PMC) URL:[Link]

-

Halogen–Sodium Exchange Revisited Source: ChemRxiv URL:[Link]

-

Ni-Catalyzed Electrochemical C(sp2)−C(sp3) Cross-Coupling Reactions Source: ChemRxiv URL:[Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application Note: Synthesis of Fluorinated Heterocycles Using 3-Bromo-2,4,5-trifluorobenzyl Alcohol

Executive Summary

Fluorinated heterocycles are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, increased lipophilicity, and improved target binding affinities. 3-Bromo-2,4,5-trifluorobenzyl alcohol (CAS: 1260825-79-3)[1] serves as an exceptionally versatile, multi-functional building block for constructing complex fluorinated polycyclic systems.

This technical guide details a validated, self-contained workflow for converting 3-bromo-2,4,5-trifluorobenzyl alcohol into a highly functionalized 7-bromo-5,6-difluoro-1H-indazole core. By leveraging orthogonal reactivity sites, this protocol provides drug development professionals with a reliable method for generating diverse, late-stage functionalizable libraries.

Mechanistic Rationale & Reactivity Profile

The strategic value of 3-bromo-2,4,5-trifluorobenzyl alcohol lies in its unique substitution pattern, which dictates a precise sequence of chemical transformations:

-

C1 (Benzylic Alcohol): Acts as a latent activating group. Selective oxidation to an aldehyde transforms the ring into an electron-deficient system, lowering the LUMO and activating the ring for Nucleophilic Aromatic Substitution (SNAr).

-

C2 (Ortho-Fluorine): Once the C1 aldehyde is formed, the C2 fluorine becomes highly susceptible to SNAr. Condensation with hydrazine forms a hydrazone intermediate, which undergoes rapid intramolecular cyclization by displacing the C2 fluorine, yielding the thermodynamically stable indazole core[2].

-

C3 (Bromine): The bromine atom (which becomes the C7 position of the resulting indazole) is entirely inert to the SNAr conditions. It remains intact to provide a robust synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions[3].

-

C4 & C5 (Fluorines): These remain on the final heterocycle (positions 6 and 5 of the indazole, respectively). They serve to modulate the pKa of the indazole NH and optimize the physicochemical properties of the final Active Pharmaceutical Ingredient (API).

Synthetic Workflow Visualization

Synthetic workflow from 3-Bromo-2,4,5-trifluorobenzyl alcohol to diversified indazoles.

Experimental Protocols

Protocol A: Oxidation to 3-Bromo-2,4,5-trifluorobenzaldehyde

Objective: Convert the benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid. Causality: Dess-Martin Periodinane (DMP) is selected over harsh chromium-based oxidants. DMP ensures mild conditions that preserve the delicate polyhalogenated aromatic system and prevents the formation of unreactive carboxylic acids, which would fail to condense efficiently with hydrazine[4].

Step-by-Step Procedure:

-

Preparation: Dissolve 3-Bromo-2,4,5-trifluorobenzyl alcohol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

-

Addition: Cool the reaction flask to 0 °C using an ice bath. Add DMP (1.2 equiv, 12 mmol) portion-wise over 10 minutes to control the mild exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Self-Validation (In-Process): The reaction mixture will transition from clear to a cloudy white suspension as the iodinane byproduct precipitates. TLC (Hexanes/EtOAc 4:1) will confirm the disappearance of the polar alcohol spot and the emergence of a highly UV-active, less polar aldehyde spot.

-

Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: SNAr Cyclization to 7-Bromo-5,6-difluoro-1H-indazole

Objective: Construct the pyrazole ring via hydrazone formation and intramolecular SNAr. Causality: Hydrazine monohydrate acts dually as the nucleophile for imine formation and the internal nucleophile for the SNAr. While the C2-fluorine is activated, thermal energy is required to overcome the activation barrier for the 5-endo-trig equivalent displacement by the weakly nucleophilic hydrazone nitrogen[2].

Step-by-Step Procedure:

-

Condensation: Dissolve the crude 3-Bromo-2,4,5-trifluorobenzaldehyde (1.0 equiv) in anhydrous THF (0.2 M). Add hydrazine monohydrate (3.0 equiv) dropwise at room temperature. Stir for 1 hour.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 14 hours.

-

Self-Validation (In-Process): The reaction progress can be tracked by the color change (typically pale yellow to deep orange). Complete conversion is indicated by the loss of the hydrazone intermediate on TLC.

-

Workup & Isolation: Cool the mixture to room temperature. Slowly add ice-cold distilled water (equal to the reaction volume). The product, 7-bromo-5,6-difluoro-1H-indazole, will spontaneously precipitate as a crystalline solid due to its low solubility in aqueous mixtures. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the indazole core at the C7 position. Causality: The C7-bromine is selectively addressed by the Palladium catalyst. The C5 and C6 fluorines are completely inert to standard cross-coupling conditions, allowing precise, site-specific functionalization without competitive defluorination[3].

Step-by-Step Procedure:

-

Setup: In a Schlenk tube, combine 7-bromo-5,6-difluoro-1H-indazole (1.0 equiv), an aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Degassing: Subject the vessel to three vacuum/argon cycles.

-

Reaction: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Heat to 90 °C for 6 hours.

-

Self-Validation (In-Process): The reaction mixture will turn dark brown/black as the active Pd(0) species cycles. Complete consumption of the starting material is easily verified by LC-MS.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and critical NMR markers used to validate the structural integrity of the compounds at each step. Note the specific 19 F NMR coupling constants, which are definitive proof of the ortho-fluorine relationship in the final heterocycle.

| Reaction Step | Chemical Transformation | Expected Yield | Key Analytical Markers ( 1 H / 19 F NMR) |

| Step 1 | Alcohol → Aldehyde | 88 - 94% | 1 H: ∼ 10.2 ppm (s, 1H, CH O) 19 F: 3 distinct signals (1F each) |

| Step 2 | Aldehyde → Indazole | 75 - 82% | 1 H: ∼ 13.5 ppm (br s, 1H, NH ), ∼ 8.1 ppm (s, 1H, C3-H ) 19 F: 2 signals, 3JFF≈18−22 Hz (ortho-coupling) |

| Step 3 | Indazole → Aryl-Indazole | 65 - 85% | 1 H: Appearance of Aryl protons; retention of C3-H and C4-H signals. |

Sources

Application Note: Selective Oxidation of 3-Bromo-2,4,5-trifluorobenzyl Alcohol to Aldehyde

Executive Summary

Polyhalogenated benzaldehydes, specifically 3-bromo-2,4,5-trifluorobenzaldehyde (CAS: 1260903-08-9)[1], are high-value electrophilic building blocks in medicinal chemistry and agrochemical development. They are frequently utilized in cross-coupling reactions, reductive aminations, and heterocycle synthesis. However, the synthesis of these aldehydes from their corresponding benzylic alcohols presents distinct chemoselectivity and kinetic challenges. This application note provides drug development professionals with two field-proven, self-validating protocols for this transformation: a discovery-scale Dess-Martin Periodinane (DMP) oxidation and a process-scale TEMPO-catalyzed aerobic/bleach oxidation.

Substrate Profiling & Mechanistic Rationale

The substrate, 3-bromo-2,4,5-trifluorobenzyl alcohol, features a highly electron-deficient aromatic ring. The strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms and the bromine atom significantly decreases the electron density at the benzylic position.

The Causality of Oxidant Selection:

-

Avoidance of Hydride-Transfer Oxidants: Because the benzylic C-H bond is less hydridic, traditional oxidants that rely on hydride abstraction (such as activated MnO2 ) exhibit sluggish kinetics and often result in incomplete conversion.

-

Avoidance of Aqueous Chromium Reagents: Strong oxidants like Jones reagent (chromic acid) risk over-oxidation to 3-bromo-2,4,5-trifluorobenzoic acid[2].

-

Optimal Pathways: Oxidants that proceed via an initial alkoxide formation followed by deprotonation—such as2[2] or 3[3]—are highly efficient here. The increased acidity of the benzylic proton actually facilitates the rate-determining deprotonation step in these mechanisms.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Target Application: Discovery chemistry and library synthesis (< 5 gram scale). Mechanistic Advantage: DMP provides exceptionally mild, anhydrous conditions that completely prevent the formation of aldehyde hydrates, thereby eliminating the pathway to over-oxidation[2].

Step-by-Step Methodology

-

System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 3-bromo-2,4,5-trifluorobenzyl alcohol (1.0 eq, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

-

Oxidant Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.15 eq) portion-wise.

-

Causality: Portion-wise addition at 0 °C controls the mild exotherm associated with the initial ligand exchange between the alcohol and the hypervalent iodine(V) center.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. Complete conversion is typically observed within 1.5 to 2.0 hours.

-

Self-Validating Quench: Once starting material is consumed, add an equal volume of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 . Stir vigorously for 30–45 minutes until the initially cloudy organic layer becomes completely clear.

-

Causality: The thiosulfate reduces unreacted DMP and iodinane byproducts to water-soluble species. The bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the fluorinated product. The visual clearing of the organic layer validates that the quench is complete.

-

-

Isolation: Separate the phases. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Critical Handling Note: 3-Bromo-2,4,5-trifluorobenzaldehyde is volatile. Keep the water bath below 30 °C during rotary evaporation to prevent yield loss.

-

Protocol B: TEMPO-Catalyzed Biphasic Oxidation (Anelli Protocol)

Target Application: Process chemistry and scale-up (> 5 gram scale). Mechanistic Advantage: Utilizes a catalytic nitroxyl radical with an inexpensive terminal oxidant (bleach), offering a highly scalable, atom-economical, and greener profile[3].

Step-by-Step Methodology

-

System Preparation: Dissolve the substrate (1.0 eq, 50 mmol) in DCM (0.3 M) in a reactor equipped with vigorous mechanical stirring. Add TEMPO (0.01 eq) and aqueous KBr (0.1 eq, 0.5 M solution). Cool the biphasic mixture to 0 °C.

-

Causality: KBr acts as a crucial co-catalyst. It reacts with NaOCl to form NaOBr in situ, which oxidizes the TEMPO radical to the active oxoammonium cation at a significantly faster rate than NaOCl alone.

-

-

Buffer Preparation: Prepare a solution of aqueous NaOCl (1.1 eq, ~10-12% active chlorine) and buffer it to pH 9.0 using saturated aqueous NaHCO3 .

-

Causality: Maintaining pH 8.5–9.5 is critical. Lower pH degrades TEMPO and generates HOCl , risking electrophilic aromatic chlorination. Higher pH drastically reduces the oxidation potential of the bleach.

-

-

Oxidant Addition: Add the buffered NaOCl solution dropwise over 30 minutes to the vigorously stirred reaction mixture at 0 °C.

-

Reaction Propagation: Stir for an additional 30-45 minutes at 0 °C.

-

Self-Validation: The organic layer will transition from a distinct red/orange (presence of TEMPO radical) to a pale yellow upon complete conversion and consumption of the radical species.

-

-

Isolation: Separate the phases. Wash the organic layer sequentially with 10% aqueous HCl (to protonate and remove trace TEMPO/hydroxylamine), saturated aqueous Na2S2O3 (to quench residual oxidants), and brine. Dry over Na2SO4 and concentrate carefully.

Quantitative Data & Protocol Comparison

| Parameter | Protocol A: DMP Oxidation | Protocol B: TEMPO / NaOCl |

| Optimal Scale | Discovery (< 5 g) | Process / Scale-up (> 5 g) |

| Typical Yield | 92 - 96% | 88 - 93% |

| Reaction Time | 1.5 - 2.0 hours | 1.0 - 1.5 hours |

| Chemoselectivity | Excellent (No over-oxidation) | Excellent (Requires strict pH control) |

| Primary Byproducts | Iodinanane (Requires reductive quench) | NaCl, Water (Environmentally benign) |

| Cost Efficiency | Low (DMP is a high-cost reagent) | High (Inexpensive bleach and catalytic TEMPO) |

Process Visualizations

Caption: Workflow for the Dess-Martin Periodinane oxidation of polyfluorinated benzyl alcohols.

Caption: Catalytic cycle of TEMPO-mediated aerobic/bleach oxidation of primary alcohols.

References

-

Aldlab Chemicals. "3-bromo-2,4,5-trifluorobenzaldehyde (Product Catalog & Properties)". aldlab.com.1

-

Organic Chemistry Portal. "Aldehyde synthesis by oxidation of alcohols and rearrangements". organic-chemistry.org. 3

-

Chemistry LibreTexts. "17.7: Oxidation of Alcohols". libretexts.org. 2

Sources

Application Note: 3-Bromo-2,4,5-trifluorobenzyl Alcohol as a Strategic Building Block in Targeted Oncology

Executive Summary

In modern drug discovery, the strategic placement of halogen atoms is paramount for tuning the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3-Bromo-2,4,5-trifluorobenzyl alcohol (CAS: 1260825-79-3) has emerged as a highly versatile, bifunctional building block[1]. Featuring an orthogonal reactivity profile—an oxidizable/alkylatable benzylic alcohol and a cross-coupling-ready aryl bromide—this scaffold is increasingly utilized in the synthesis of complex heterocyclic inhibitors. Recent patent literature highlights its critical role in constructing advanced therapeutics targeting mutant KRAS[2] and BRAF-associated malignancies[3].

This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this building block in medicinal chemistry workflows.

Physicochemical Profile & Mechanistic Rationale

The Fluorine Effect in Medicinal Chemistry

The 2,4,5-trifluoro substitution pattern drastically alters the electronic environment of the aromatic ring.

-

Metabolic Stability: The strong electron-withdrawing nature of the three fluorine atoms deactivates the ring toward cytochrome P450-mediated oxidative metabolism (e.g., epoxidation or hydroxylation).

-

Lipophilic Efficiency (LipE): Fluorination increases the lipophilicity of the scaffold, enhancing membrane permeability and blood-brain barrier (BBB) penetration without significantly increasing the molecular weight.

-

Target Engagement: The multipolar C–F bonds can engage in orthogonal dipole interactions within the deep, hydrophobic pockets of kinase domains (such as the switch-II pocket of KRAS or the ATP-binding site of BRAF).

Orthogonal Reactivity

The molecule presents two chemically distinct handles:

-

The Benzylic Alcohol: Can be activated (via conversion to a halide or sulfonate) for SN2 displacements, oxidized to an aldehyde for reductive aminations, or utilized directly in Mitsunobu etherifications.

-

The Aryl Bromide: Primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the ring accelerates the oxidative addition step of the catalytic cycle, though it requires careful ligand selection to prevent competitive protodehalogenation.

Strategic Applications in Drug Discovery

The bifunctional nature of 3-Bromo-2,4,5-trifluorobenzyl alcohol allows it to serve as a central node for scaffold divergence. By manipulating the benzylic position first, medicinal chemists can build a library of intermediates that are subsequently diversified via cross-coupling at the aryl bromide position.

Figure 1: Synthetic divergence workflow utilizing 3-Bromo-2,4,5-trifluorobenzyl alcohol.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2,4,5-trifluorobenzyl bromide

This protocol converts the benzylic alcohol to a highly reactive alkylating agent, a common first step in synthesizing KRAS/BRAF inhibitor scaffolds[2][3].

Mechanistic Causality: Phosphorus tribromide ( PBr3 ) is selected over the Appel reaction ( CBr4/PPh3 ) to avoid the tedious separation of triphenylphosphine oxide. Triphenylphosphine oxide frequently co-elutes with highly fluorinated, non-polar benzyl bromides during silica gel chromatography.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried 100 mL round-bottom flask with 3-Bromo-2,4,5-trifluorobenzyl alcohol (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition: Add PBr3 (0.4 eq, 2.0 mmol) dropwise over 10 minutes. Note: Only 0.33 eq of PBr3 is theoretically required, but a slight excess ensures complete conversion.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Self-Validation (In-Process Control): Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The successful formation of the bromide is indicated by the detection of the corresponding methyl ether (due to solvolysis in the MS sample), as the intact benzyl bromide often degrades on reverse-phase columns. TLC (Hexanes/EtOAc 9:1) should show the disappearance of the polar alcohol spot.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL) at 0 °C. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the product as a colorless oil.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol utilizes the aryl bromide for scaffold extension after the benzylic position has been functionalized.

Mechanistic Causality: The highly electron-deficient nature of the 2,4,5-trifluoroaryl ring makes the C–Br bond highly reactive toward oxidative addition but highly susceptible to competitive protodehalogenation. Utilizing Pd(dppf)Cl2 provides a large bite angle that accelerates reductive elimination, minimizing off-target dehalogenation.

Step-by-Step Methodology:

-

Preparation: In a microwave vial, combine the functionalized 3-bromo-2,4,5-trifluoroaryl intermediate (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K2CO3 (3.0 eq, 3.0 mmol).

-

Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq, 0.05 mmol).